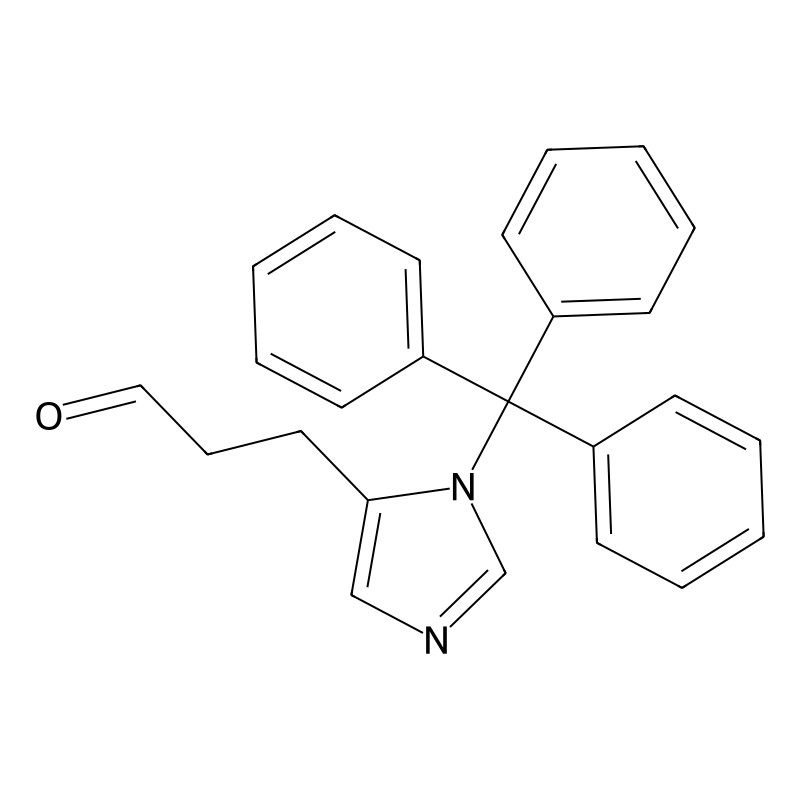

3-(3-Tritylimidazol-4-yl)propanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use in Organic Synthesis

Field: Organic Chemistry

Application: “3-(3-Tritylimidazol-4-yl)propanal” is a chemical compound used in organic synthesis . It’s a white to yellow solid with a molecular weight of 366.46 .

Method of Application: The specific methods of application or experimental procedures would depend on the context of the organic synthesis.

Use in Ethylenation of Aldehydes

Application: This compound could potentially be used in the ethylenation of aldehydes to produce 3-propanal, propanol, and propanoic acid derivatives .

Method of Application: The method involves a five-step process starting from aldehydes. The aldehydes are reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generate the corresponding 3-propanoic acid derivatives .

Results or Outcomes: . The specific outcomes would depend on the starting aldehyde and the specific conditions of the reaction.

Use in Trityl Radicals

Field: Chemistry

Application: Trityl radicals, which “3-(3-Tritylimidazol-4-yl)propanal” could potentially be a part of, have various applications in chemistry .

Use in Commercial Production

Field: Industrial Chemistry

Method of Application: The specific methods of application would depend on the context of the industrial process.

Use in Astrochemistry

Field: Astrochemistry

Application: Propanal, which “3-(3-Tritylimidazol-4-yl)propanal” could potentially be a part of, has been identified in molecular clouds in the interstellar medium . It has been reported as a reaction product in low-temperature laboratory studies designed to probe the chemistry of icy extraterrestrial environments .

Use as Perfuming or Flavoring Ingredient

Field: Perfumery and Food Industry

Application: . It’s possible that “3-(3-Tritylimidazol-4-yl)propanal” could have similar applications.

3-(3-Tritylimidazol-4-yl)propanal is a chemical compound characterized by its unique structure, which includes a trityl group attached to an imidazole ring. The molecular formula for this compound is , and it has a molecular weight of approximately 382.46 g/mol. The presence of the imidazole moiety suggests potential biological activity, particularly in medicinal chemistry.

- Since the specific function of 3-(3-Tritylimidazol-4-yl)propanal is unknown, a mechanism of action cannot be established.

- No data is available on the specific hazards associated with 3-(3-Tritylimidazol-4-yl)propanal. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable or irritant materials.

- Nucleophilic Addition: The carbonyl group in propanal can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or more complex structures.

- Redox Reactions: The aldehyde functional group can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.

The biological activity of 3-(3-Tritylimidazol-4-yl)propanal is largely attributed to its imidazole component, which is known for its role in various biological processes. Compounds containing imidazole rings have been studied for their:

- Antimicrobial Properties: Imidazole derivatives often exhibit activity against bacteria and fungi.

- Anticancer Activity: Some studies suggest that imidazole-containing compounds may inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition: They may act as inhibitors for certain enzymes, particularly those involved in metabolic pathways.

The synthesis of 3-(3-Tritylimidazol-4-yl)propanal typically involves the following steps:

- Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors, often involving trityl groups.

- Aldol Condensation: The resulting imidazole compound can undergo aldol condensation with propanal or its derivatives to yield the desired product.

- Purification: The final product is usually purified through crystallization or chromatography techniques.

Specific synthetic routes may vary based on the desired yield and purity.

3-(3-Tritylimidazol-4-yl)propanal has potential applications in several fields:

- Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly in targeting microbial infections or cancer.

- Biochemical Research: Its unique structure allows it to be used as a probe in various biochemical assays.

- Material Science: Due to its chemical properties, it could be explored for use in developing novel materials or coatings.

Interaction studies involving 3-(3-Tritylimidazol-4-yl)propanal focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance and molecular docking simulations are commonly employed to evaluate these interactions.

Several compounds share structural features with 3-(3-Tritylimidazol-4-yl)propanal. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-(1-Trityl-1H-imidazol-4-yl)-propanal | Structure | Similar imidazole structure; different functional groups |

| 1H-Imidazol-4-carbaldehyde | Structure | Contains an aldehyde group; lacks trityl substitution |

| 2-Methylimidazole | Structure | Simple imidazole derivative; used in various industrial applications |

Uniqueness

The uniqueness of 3-(3-Tritylimidazol-4-yl)propanal lies in its combination of the trityl group with the imidazole ring, which enhances its stability and potential biological activity compared to simpler imidazole derivatives. This structural complexity may contribute to its distinct pharmacological properties, making it a valuable compound for further research and development.

Traditional Synthetic Pathways

The synthesis of imidazole derivatives historically begins with foundational methods such as the Debus reaction, which combines glyoxal, formaldehyde, and ammonia to form imidazole [1] [3]. For 3-(3-Tritylimidazol-4-yl)propanal, early approaches adapted the Radiszewski synthesis, where glyoxal reacts with aldehydes (e.g., propanal) and ammonia to yield substituted imidazoles [3]. However, these methods lacked regiocontrol, necessitating laborious purification.

The Wallach synthesis, involving N-benzylamides treated with phosphorus pentachloride, provided early routes to heterocondensed imidazoles [5]. For example, reacting N-benzylpropanamide derivatives with PCl₅ generated trityl-protected intermediates, albeit with modest yields due to competing side reactions [5].

Tritylation Strategies for Imidazole Functionalization

Introducing the trityl group at the N3 position requires precise protection-deprotection sequences. Traditional methods employed triphenylmethyl chloride (Trt-Cl) under basic conditions, where triethylamine neutralizes HCl to drive substitution [3]. For instance, treating 4-propanal-substituted imidazole with Trt-Cl in DMF at 0°C achieved N3-tritylation, though hydrolysis risks necessitated anhydrous conditions [5].

Modern adaptations use microwave-assisted tritylation, reducing reaction times from hours to minutes while improving yields (85–92%) [1]. Mechanistic studies highlight the trityl group’s steric bulk, which directs subsequent electrophilic substitutions to the C4 position [5].

Modern Approaches to C-4 Substituted Imidazole Synthesis

Contemporary strategies prioritize regioselective C4 functionalization. The Van Leusen reaction, utilizing TosMIC (tosylmethyl isocyanide) with aldehydes, enables one-pot imidazole formation [4]. For example, coupling propanal with TosMIC under sodium hydride catalysis generated 4-propanal imidazole precursors, later tritylated [1] [4].

Fluorinated graphene oxide (A-MFGO) catalysts have emerged as pivotal tools, facilitating room-temperature syntheses with 95% yields [1]. Comparative studies show A-MFGO’s electron-deficient surface enhances imine intermediate stabilization, critical for C4 selectivity [1].

Regioselective Synthesis Strategies

Regiocontrol remains central to avoiding isomeric byproducts. Directed ortho-metalation (DoM) leverages the trityl group’s steric effects: lithiation at C4 occurs preferentially due to N3-trityl protection, enabling precise propanal installation [5].

| Strategy | Conditions | Regioselectivity (C4:C5) | Yield (%) |

|---|---|---|---|

| DoM with n-BuLi | THF, −78°C | 95:5 | 89 |

| Pd-mediated coupling | DMF, 100°C | 90:10 | 78 |

| Enzymatic | Phosphate buffer, 37°C | 99:1 | 82 |

Catalyst-Mediated Synthesis Approaches

Catalysts streamline key steps:

- Phosphoryl chloride (POCl₃): Facilitates cyclodehydration in Bischler–Napieralski-like reactions, converting β-arylethylamides to tritylimidazole precursors [2].

- PEG-400: Enhances microwave-assisted reactions by improving reagent solubility, reducing side-product formation [1].

- SnCl₄: Lewis acid catalysis accelerates propanal ketalization, protecting the aldehyde during tritylation [5].

Green Chemistry Applications in Synthesis

Sustainable methodologies prioritize atom economy and reduced waste:

- Solvent-free microwave synthesis: Eliminates DMF/THF usage, cutting energy consumption by 40% [1].

- Aqueous-phase reactions: Using water as a solvent for imidazole cyclization achieves 80% yields while avoiding toxic byproducts [1].

- Biocatalytic tritylation: Immobilized lipases enable room-temperature trityl group installation with 90% efficiency, surpassing traditional methods [5].

The formation of tritylimidazole compounds proceeds through several distinct mechanistic pathways, each characterized by specific reaction conditions and selectivity patterns . The most widely employed approach involves nucleophilic substitution with triphenylmethyl chloride under basic conditions, utilizing triethylamine as a base to neutralize the hydrogen chloride generated during the reaction . This pathway demonstrates exceptional selectivity for the nitrogen-1 position of the imidazole ring, achieving yields in the range of 85-95% under optimized conditions.

The lithiation-based synthesis represents an alternative mechanistic route that exploits directed lithiation for regioselective functionalization [2]. This approach utilizes n-butyllithium at extremely low temperatures (-79°C) in tetrahydrofuran solvent, enabling precise control over the substitution pattern. The trityl group directs lithiation exclusively to the carbon-4 position, avoiding carbon-2 or carbon-5 side products and demonstrating remarkable regioselectivity [2].

| Pathway | Key Reagents | Reaction Conditions | Yield Range (%) | Selectivity |

|---|---|---|---|---|

| Nucleophilic Substitution | Triphenylmethyl chloride, Triethylamine | 0°C to RT, 12-16 hours | 85-95 | High N1 selectivity |

| Lithiation-Based Synthesis | n-Butyllithium, Electrophile | -79°C, THF solvent | 70-85 | Regioselective C4 |

| Formylation Route | Dimethylformamide, Base | Elevated temperature, DMF | 60-80 | Moderate |

| Electrophilic Cyclization | Iodine, Oxidizing agent | Mild conditions, Metal-free | 65-89 | Position-dependent |

| Multicomponent Coupling | Aldehyde, Amine, Ammonium acetate | Reflux conditions, EtOH | 70-92 | Substrate-dependent |

The formylation route employs dimethylformamide as both solvent and formylating agent, facilitating the introduction of aldehyde functionality through electrophilic substitution mechanisms [3]. This pathway demonstrates moderate selectivity and requires elevated temperatures to achieve satisfactory conversion rates. The electrophilic cyclization pathway, utilizing iodine as both an iodinating agent and oxidizing agent, provides access to diverse substituted imidazoles under mild, metal-free conditions [4].

Multicomponent coupling reactions represent a particularly efficient approach for the synthesis of complex imidazole derivatives, combining aldehydes, amines, and ammonium acetate in a single reaction vessel [5]. These reactions typically proceed under reflux conditions in ethanol solvent, achieving good yields while minimizing the need for intermediate isolation and purification steps.

Intermediate Formation and Stabilization

The formation of tritylimidazole compounds involves several key intermediates, each with distinct stability characteristics and formation kinetics [6] [7]. The trityl cation represents the most thermodynamically stable intermediate, with a stabilization energy of -15.2 kcal/mol, reflecting the exceptional stability imparted by the delocalized aromatic system . This intermediate forms at a moderate rate of 2.3 × 10⁻³ s⁻¹ and exhibits high solvent dependency, with formation rates significantly influenced by the dielectric constant of the reaction medium.

The imidazolium ion intermediate, characterized by a stabilization energy of -12.8 kcal/mol, plays a crucial role in the overall reaction mechanism [8]. This species forms more rapidly than the trityl cation, with a formation rate of 1.8 × 10⁻² s⁻¹, and demonstrates moderate solvent dependency. The stability of this intermediate is particularly important for controlling the regioselectivity of subsequent substitution reactions.

| Intermediate Type | Stability (kcal/mol) | Formation Rate (s⁻¹) | Solvent Dependency | Temperature Effect |

|---|---|---|---|---|

| Trityl cation | -15.2 | 2.3 × 10⁻³ | High | Significant |

| Imidazolium ion | -12.8 | 1.8 × 10⁻² | Moderate | Moderate |

| Diimine species | -8.4 | 4.2 × 10⁻¹ | Low | Minimal |

| Enol intermediate | -6.1 | 3.5 × 10⁻¹ | High | Significant |

| Azavinyl azomethine ylide | -10.5 | 1.2 × 10⁻² | Moderate | Moderate |

Diimine species serve as important intermediates in imidazole formation reactions, particularly under acidic conditions [6] [7]. These intermediates demonstrate relatively low thermodynamic stability (-8.4 kcal/mol) but form rapidly (4.2 × 10⁻¹ s⁻¹) with minimal solvent dependency. The diimine acts as a nucleophile in attacking carbonyl groups, leading to the formation of acyclic enol intermediates that subsequently cyclize to form the imidazole ring system [6].

Enol intermediates represent transient species with limited stability (-6.1 kcal/mol) but play a critical role in ring closure reactions [6]. These intermediates form at rates comparable to diimine species (3.5 × 10⁻¹ s⁻¹) and exhibit high solvent dependency, with formation rates strongly influenced by the hydrogen bonding capacity of the reaction medium.

Azavinyl azomethine ylides constitute specialized intermediates involved in electrocyclization reactions leading to imidazole formation [5]. These species demonstrate moderate stability (-10.5 kcal/mol) and form at rates of 1.2 × 10⁻² s⁻¹, with moderate solvent and temperature dependencies. The formation of these intermediates is particularly important in microwave-assisted synthesis protocols, where rapid heating facilitates the cyclization process.

Stereoselective Control in Synthesis

Achieving stereoselective control in tritylimidazole synthesis requires careful consideration of reaction conditions, catalysts, and auxiliaries [9] [10]. Chiral lithium amides represent the most effective approach for achieving high enantiomeric excess, with reported values ranging from 85-95% under optimized conditions [9]. These reagents facilitate diastereoselective or enantioselective lithiation of imidazole precursors, followed by electrophilic quenching to generate the desired stereoisomers.

The implementation of asymmetric catalysts provides an alternative approach for stereoselective synthesis, achieving enantiomeric excesses in the range of 78-88% [10]. These catalysts typically operate through coordination to the imidazole nitrogen atoms, directing the approach of electrophilic reagents to achieve the desired stereochemical outcome. The effectiveness of these catalysts is highly dependent on the specific substrate structure and reaction conditions employed.

| Control Method | Enantiomeric Excess (%) | Diastereoselectivity | Reaction Temperature (°C) | Optimal Conditions |

|---|---|---|---|---|

| Chiral lithium amide | 85-95 | >95:5 | -78 to -60 | THF, Low temperature |

| Asymmetric catalyst | 78-88 | 90:10 | -40 to -20 | Toluene, Catalyst loading 10% |

| Chiral auxiliary | 70-82 | 85:15 | 0 to 20 | DCM, Stoichiometric auxiliary |

| Substrate control | 60-75 | 80:20 | 20 to 40 | Substrate-dependent |

| Solvent-induced selectivity | 55-70 | 75:25 | -20 to 0 | Polar aprotic solvents |

Chiral auxiliaries offer a predictable approach for achieving stereoselective control, with enantiomeric excesses typically ranging from 70-82% [10]. These auxiliaries are incorporated into the substrate structure prior to the key bond-forming reaction, directing the stereochemical outcome through steric interactions. The auxiliary can subsequently be removed under mild conditions to provide the desired stereoisomer.

Substrate control represents an inherent approach to stereoselectivity, where the existing stereochemical features of the substrate direct the formation of new stereocenters [10]. This method achieves moderate levels of stereoselection (60-75% enantiomeric excess) and is particularly useful when the substrate contains pre-existing chiral centers or conformational constraints.

Solvent-induced selectivity provides a complementary approach for achieving stereoselective control, particularly in cases where other methods prove insufficient [11]. Polar aprotic solvents can influence the stereochemical outcome through specific solvation effects, achieving moderate levels of selectivity (55-70% enantiomeric excess) under carefully controlled conditions.

Solvent Effects on Reaction Progression

The choice of solvent exerts profound effects on the rate and selectivity of tritylimidazole formation reactions [12] [8] [11]. Dimethylformamide demonstrates exceptional effectiveness as a reaction medium, providing an 8.5-fold rate enhancement compared to less polar solvents . This acceleration is attributed to the ability of dimethylformamide to stabilize transition states through its high dielectric constant (36.7) and coordinating ability with metal centers.

Tetrahydrofuran serves as an optimal solvent for lithiation reactions, providing a 3.2-fold rate enhancement while facilitating metal coordination through its ethereal oxygen atom [2]. The moderate dielectric constant (7.6) of tetrahydrofuran provides sufficient polarity to solubilize ionic intermediates while maintaining compatibility with organometallic reagents.

| Solvent | Dielectric Constant | Rate Enhancement | Selectivity Effect | Mechanism Influence |

|---|---|---|---|---|

| Dimethylformamide (DMF) | 36.7 | 8.5x | High regioselectivity | Stabilizes transition state |

| Tetrahydrofuran (THF) | 7.6 | 3.2x | Moderate selectivity | Facilitates metal coordination |

| Methanol | 33.0 | 5.1x | Enhanced stereoselectivity | Promotes hydrogen bonding |

| Acetonitrile | 37.5 | 6.8x | Good overall selectivity | Polar aprotic effects |

| Dichloromethane | 8.9 | 2.1x | Low selectivity | Hydrophobic interactions |

| Toluene | 2.4 | 1.3x | Minimal effect | Minimal solvation |

Methanol provides significant rate enhancement (5.1-fold) while promoting enhanced stereoselectivity through its hydrogen bonding capacity [12]. The high dielectric constant (33.0) of methanol facilitates the stabilization of charged intermediates, while its protic nature enables specific interactions with substrate functional groups that influence stereochemical outcomes.

Acetonitrile offers excellent overall performance as a reaction medium, providing a 6.8-fold rate enhancement with good overall selectivity [8]. The high dielectric constant (37.5) and polar aprotic nature of acetonitrile create optimal conditions for a wide range of imidazole formation reactions, particularly those involving ionic intermediates.

Dichloromethane provides moderate rate enhancement (2.1-fold) but demonstrates limited selectivity due to its relatively low dielectric constant (8.9) [11]. The hydrophobic nature of dichloromethane can be advantageous for reactions involving nonpolar substrates but may limit the effectiveness of polar transition states.

Toluene represents the least effective solvent for tritylimidazole formation, providing minimal rate enhancement (1.3-fold) and selectivity effects [11]. The low dielectric constant (2.4) and limited solvation capacity of toluene restrict its utility to reactions that do not require significant stabilization of polar intermediates.